3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone
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Overview
Description
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a hydrazino group linked to a piperidinylidene moiety substituted with a nitro-pyridinyl group. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-nitro-2-pyridinyl precursor: This involves the nitration of 2-pyridinol to obtain 3-nitro-2-pyridinol, which is then converted to 3-nitro-2-pyridinyl chloride using phosphorus pentachloride and phosphoryl chloride.
Formation of piperidinylidene intermediate: The 3-nitro-2-pyridinyl chloride is reacted with piperidine to form the corresponding piperidinylidene derivative.
Hydrazino linkage formation: The piperidinylidene derivative is then reacted with hydrazine hydrate to form the hydrazino intermediate.
Cyclization to quinoxalinone: Finally, the hydrazino intermediate undergoes cyclization with an appropriate quinoxalinone precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Aminated derivatives: Formed by reduction of the nitro group.
Substituted hydrazino derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazino group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-2-pyridinol: A precursor in the synthesis of the target compound.
2-chloro-3-nitropyridine: Another related compound with similar reactivity.
3-nitro-1-methyl-2(1H)-pyridinone: Shares the nitro-pyridinyl structure but differs in the substitution pattern.
Uniqueness
3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is unique due to its combination of a quinoxalinone core with a hydrazino-piperidinylidene linkage, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[2-[1-(3-nitropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-18-16(20-13-4-1-2-5-14(13)21-18)23-22-12-7-10-24(11-8-12)17-15(25(27)28)6-3-9-19-17/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGWDEFPVYIXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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